molecular formula C21H18F2N4O2 B2913947 2,6-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899953-79-8

2,6-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No. B2913947
CAS RN: 899953-79-8
M. Wt: 396.398
InChI Key: NGDGZDCTXBXIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2,6-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide”, there are related compounds that have been synthesized. For example, a synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .

Scientific Research Applications

Synthesis and Structural Analysis

Research in chemical synthesis has led to the development of compounds derived from 2,6-difluorobenzonitrile, which serves as a precursor for various chemically significant compounds. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, prepared from 2,6-difluorobenzonitrile through amination and cyclization processes, showcases the structural diversity achievable through chemical modifications. This compound was further analyzed for its crystal structure, indicating its potential in material science and structural chemistry applications (Lu et al., 2017).

Biological Activity and Antitumor Effects

The derivatives of 2,6-difluorobenzonitrile exhibit significant biological activities, particularly in cancer research. The same compound mentioned earlier has shown effective inhibition against the proliferation of cancer cell lines, highlighting its potential as a candidate for cancer therapy (Lu et al., 2017). Another study on a similar compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, synthesized through a related pathway, also demonstrated distinct inhibitory capacity against specific cancer cell lines, further reinforcing the potential of such compounds in antitumor treatments (Ji et al., 2018).

Pharmaceutical Chemistry

The exploration of novel pharmaceuticals often involves the synthesis of compounds with unique structures and potential therapeutic benefits. The creation of benzamide derivatives and their evaluation in terms of biological activity provide a foundation for developing new drugs. For instance, studies have synthesized various benzamide analogs to explore their suitability in treating conditions such as cough or idiopathic pulmonary fibrosis, demonstrating the broad applicability of these compounds in addressing different health conditions (Norman, 2014).

Antimicrobial Activity

Compounds derived from 2,6-difluorobenzonitrile have also been studied for their antimicrobial properties. This includes the development of thiourea derivatives and their evaluation against various pathogens. Such research is crucial in the quest for new antimicrobial agents, especially in the face of growing antibiotic resistance. The synthesis and antipathogenic activity study of thiourea derivatives indicate their potential use in creating effective antimicrobial treatments (Limban et al., 2011).

properties

IUPAC Name

2,6-difluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O2/c22-16-2-1-3-17(23)20(16)21(28)24-15-6-4-14(5-7-15)18-8-9-19(26-25-18)27-10-12-29-13-11-27/h1-9H,10-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDGZDCTXBXIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

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